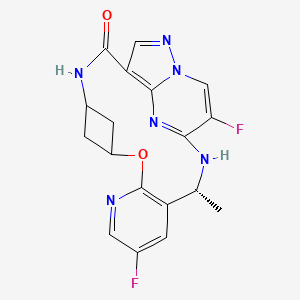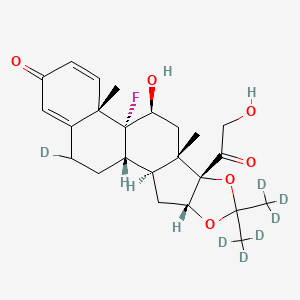
Triamcinolone acetonide-d7-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triamcinolone acetonide-d7-1 is a deuterium-labeled form of triamcinolone acetonide, a synthetic corticosteroid. This compound is primarily used as an internal standard for the quantification of triamcinolone acetonide in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Triamcinolone acetonide itself is known for its potent anti-inflammatory and immunosuppressive properties, making it a valuable compound in medical and scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triamcinolone acetonide-d7-1 involves the incorporation of deuterium atoms into the triamcinolone acetonide molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. One common method involves the reaction of triamcinolone acetonide with deuterated acetic anhydride in the presence of a deuterated solvent, such as deuterated chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are carefully controlled to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Triamcinolone acetonide-d7-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Triamcinolone acetonide-d7-1 has a wide range of scientific research applications, including:
Wirkmechanismus
Triamcinolone acetonide-d7-1 exerts its effects by binding to and activating the glucocorticoid receptor. This activation leads to the modulation of gene expression, resulting in the suppression of inflammatory and immune responses. The compound inhibits the release of pro-inflammatory cytokines and mediators, such as interleukins and prostaglandins, thereby reducing inflammation and immune activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triamcinolone acetonide: The non-deuterated form of triamcinolone acetonide-d7-1, widely used for its anti-inflammatory and immunosuppressive properties.
Prednisone: Another synthetic corticosteroid with similar anti-inflammatory effects but different pharmacokinetic properties.
Betamethasone: A potent corticosteroid with a similar mechanism of action but higher potency compared to triamcinolone acetonide.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in mass spectrometry-based assays. This makes it an invaluable tool in research and quality control .
Eigenschaften
Molekularformel |
C24H31FO6 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-19-deuterio-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1/i1D3,2D3,5D/t5?,15-,16-,17-,19+,21-,22-,23-,24+ |
InChI-Schlüssel |
YNDXUCZADRHECN-CMWTUURLSA-N |
Isomerische SMILES |
[2H]C1C[C@H]2[C@@H]3C[C@@H]4[C@]([C@]3(C[C@@H]([C@@]2([C@@]5(C1=CC(=O)C=C5)C)F)O)C)(OC(O4)(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)CO |
Kanonische SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


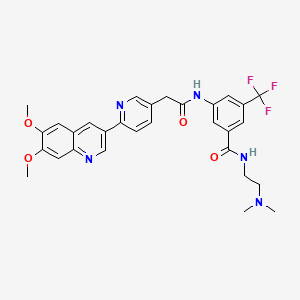
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
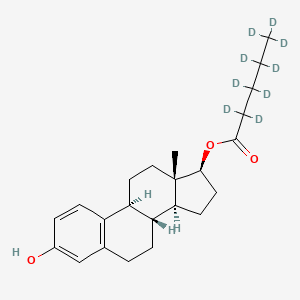

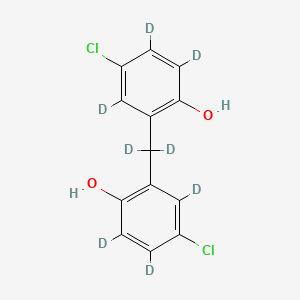

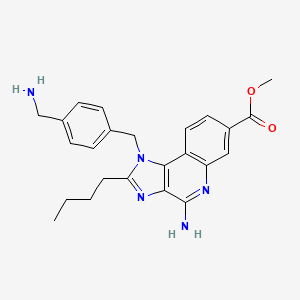
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
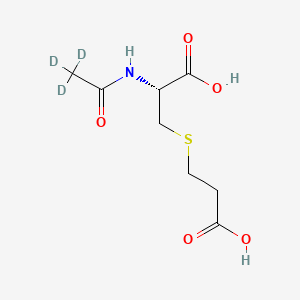
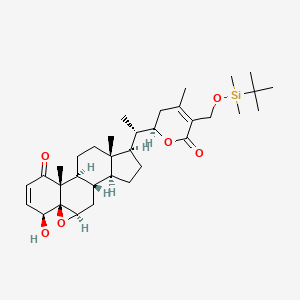
![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)

